molecular formula C10H12O B077707 3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one CAS No. 14888-58-5

3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one

Cat. No. B077707
CAS RN: 14888-58-5
M. Wt: 148.2 g/mol
InChI Key: BNISRVGIGGHBIM-UHFFFAOYSA-N
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Description

3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one, also known as tetrahydronorharmane (THH), is a naturally occurring alkaloid that belongs to the beta-carboline family. It is found in various plants, including Peganum harmala, Passiflora incarnata, and Banisteriopsis caapi. THH has been of interest to researchers due to its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Mechanism Of Action

The exact mechanism of action of THH is not fully understood. However, it has been found to interact with various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. THH has also been found to modulate the activity of ion channels and receptors in the brain.

Biochemical And Physiological Effects

THH has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may be beneficial in reducing oxidative stress. THH has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, THH has been found to increase the levels of acetylcholine, which is important for cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using THH in lab experiments is that it is a naturally occurring compound, which may be more biologically relevant than synthetic compounds. Additionally, THH has been found to have low toxicity and is generally well-tolerated. However, one limitation of using THH is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.

Future Directions

There are several future directions for research on THH. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of THH on neuronal function. Additionally, more research is needed to understand the exact mechanism of action of THH and its interactions with various neurotransmitter systems. Finally, studies are needed to determine the safety and efficacy of THH in human trials.

Synthesis Methods

THH can be synthesized through various methods, including the reduction of harmine and harmaline, which are also beta-carbolines found in Peganum harmala. Another method involves the reduction of norharmane using sodium borohydride. THH can also be extracted from natural sources, such as Peganum harmala seeds.

Scientific Research Applications

THH has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. THH has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders. Additionally, THH has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.

properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-3-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISRVGIGGHBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933496
Record name 3,3a,4,6,7,7a-Hexahydro-5H-4,7-methanoinden-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one

CAS RN

14888-58-5
Record name 3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one
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Record name 3,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one
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Record name 3,3a,4,6,7,7a-Hexahydro-5H-4,7-methanoinden-5-one
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Record name 3,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-one
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Record name 3,3A,4,6,7,7A-HEXAHYDRO-4,7-METHANO-5H-INDEN-5-ONE
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